N-((1H-indol-3-yl)methyl)-6-(2-(tert-butoxy)ethoxy)nicotinamide
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Overview
Description
N-((1H-indol-3-yl)methyl)-6-(2-(tert-butoxy)ethoxy)nicotinamide is a synthetic organic compound that features an indole moiety linked to a nicotinamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-indol-3-yl)methyl)-6-(2-(tert-butoxy)ethoxy)nicotinamide typically involves multiple steps, starting with the preparation of the indole derivative and the nicotinamide precursor. The key steps include:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes.
Preparation of the Nicotinamide Precursor: The nicotinamide structure can be synthesized from nicotinic acid or its derivatives through amidation reactions.
Coupling Reaction: The final step involves coupling the indole derivative with the nicotinamide precursor using reagents such as coupling agents (e.g., EDC, DCC) under mild conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((1H-indol-3-yl)methyl)-6-(2-(tert-butoxy)ethoxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nicotinamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives.
Substitution: Substituted nicotinamide derivatives.
Scientific Research Applications
N-((1H-indol-3-yl)methyl)-6-(2-(tert-butoxy)ethoxy)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Mechanism of Action
The mechanism of action of N-((1H-indol-3-yl)methyl)-6-(2-(tert-butoxy)ethoxy)nicotinamide involves its interaction with specific molecular targets. For instance, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The indole moiety can interact with various enzymes and receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide: Known for its ability to inhibit tubulin polymerization.
N-(1H-indol-3-ylmethyl)-2-(1H-pyrazol-1-yl)acetamide: Another indole-based compound with similar biological activities.
Uniqueness
N-((1H-indol-3-yl)methyl)-6-(2-(tert-butoxy)ethoxy)nicotinamide is unique due to its specific structural features, such as the tert-butoxyethoxy group, which may confer distinct chemical and biological properties compared to other indole-based compounds.
Properties
IUPAC Name |
N-(1H-indol-3-ylmethyl)-6-[2-[(2-methylpropan-2-yl)oxy]ethoxy]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-21(2,3)27-11-10-26-19-9-8-15(12-23-19)20(25)24-14-16-13-22-18-7-5-4-6-17(16)18/h4-9,12-13,22H,10-11,14H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXUVWURYKRDGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCOC1=NC=C(C=C1)C(=O)NCC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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